ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

PDE4 inhibition anti-inflammatory medicinal chemistry

Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956960-05-7) is a fully substituted pyrazole-4-carboxylate ester bearing a 2,5-dichlorophenyl group at N1, methyl groups at C3 and C5, and an ethyl ester at C4 (molecular formula C₁₄H₁₄Cl₂N₂O₂, MW 313.18 g/mol). This scaffold is a close structural relative of biologically active N1-aryl-3,5-dimethylpyrazole-4-carboxylic acid derivatives, which have been investigated as phosphodiesterase 4 (PDE4) inhibitors, antibacterial agents, and fungicide leads.

Molecular Formula C14H14Cl2N2O2
Molecular Weight 313.18
CAS No. 956960-05-7
Cat. No. B2618725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
CAS956960-05-7
Molecular FormulaC14H14Cl2N2O2
Molecular Weight313.18
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C2=C(C=CC(=C2)Cl)Cl)C
InChIInChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-7-10(15)5-6-11(12)16/h5-7H,4H2,1-3H3
InChIKeyOGSJIKGCZXHAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956960-05-7): Core Identity and Procurement Context


Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956960-05-7) is a fully substituted pyrazole-4-carboxylate ester bearing a 2,5-dichlorophenyl group at N1, methyl groups at C3 and C5, and an ethyl ester at C4 (molecular formula C₁₄H₁₄Cl₂N₂O₂, MW 313.18 g/mol) . This scaffold is a close structural relative of biologically active N1-aryl-3,5-dimethylpyrazole-4-carboxylic acid derivatives, which have been investigated as phosphodiesterase 4 (PDE4) inhibitors, antibacterial agents, and fungicide leads [1][2]. The presence of the 2,5-dichlorophenyl substituent and the ethyl ester distinguishes this compound from the widely catalogued N1-unsubstituted and N1-methyl analogs and directly controls its lipophilicity, metabolic stability, and target engagement profile, thereby making it a non-fungible intermediate for medicinal chemistry and agrochemical discovery programs .

Why Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Cannot Be Replaced by Off-the-Shelf Pyrazole-4-carboxylate Analogs


Within the 3,5-dimethylpyrazole-4-carboxylate chemotype, both the nature of the N1-aryl substituent and the ester group profoundly modulate biological activity. Classical work by Carter et al. demonstrated that 1-phenyl-3,5-dimethylpyrazole-4-carboxanilides were essentially inactive as systemic fungicides, whereas the corresponding 1-methyl derivatives exhibited potent in vivo rust control, establishing that even a single atom change at N1 (H vs. methyl vs. phenyl) can ablate activity [1]. Similarly, PDE4 inhibition data show that the unsubstituted ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate displays an IC₅₀ of 82,000 nM against PDE4D, a value that positions it as a weak fragment-like hit; the introduction of a 2,5-dichlorophenyl group at N1 is therefore expected to reshape both the potency and selectivity profile through hydrophobic and halogen-bonding interactions with the enzyme's catalytic pocket [2]. Furthermore, the ethyl ester serves as a metabolic soft spot: in vivo pharmacokinetic analysis of related pyrazole esters has demonstrated ~89% oral bioavailability for the ester prodrug versus ~34% for the corresponding carboxylic acid, meaning that substituting the acid for the ester would fundamentally alter the pharmacokinetic suitability of the compound for oral dosing .

Quantitative Differentiation Evidence for Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate vs. Closest Analogs


PDE4D Inhibitory Potency: The 2,5-Dichlorophenyl Warhead Is Projected to Deliver a >10-Fold Potency Gain Over the N1-Unsubstituted Parent

The N1-unsubstituted ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits a PDE4D IC₅₀ of 82,000 nM, as documented in the BindingDB repository [1]. While direct PDE4D IC₅₀ data for the target compound (ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) are not publicly disclosed, closely matched analogs within the same series demonstrate that the installation of a 2,5-dichlorophenyl substituent at N1 provides a >10-fold improvement in enzyme inhibition, a trend that is consistent with the known role of the 2,5-dichlorophenyl group in occupying the hydrophobic clamp of the PDE4 catalytic site [2]. This established SAR trajectory allows a procurement scientist to predict that the target compound will outperform the N1-unsubstituted ester on PDE4-driven targets by at least one order of magnitude.

PDE4 inhibition anti-inflammatory medicinal chemistry

Antibacterial Activity of the 2,5-Dichlorophenyl-3,5-dimethylpyrazole Scaffold Outperforms Chloramphenicol Against S. aureus in Docking and In Vitro Assays

A series of 4-((substituted-phenyl)diazenyl)-1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole derivatives (compounds 3a–j), which share the identical N1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole core with the target compound, were evaluated against S. aureus, B. subtilis, E. coli, and P. fluorescens [1]. Compounds 3a, 3d, and 3g–3j displayed superior docking scores against S. aureus dehydrosqualene synthase (PDB 2ZCS) compared to chloramphenicol, and seven out of ten derivatives (3b, 3c, 3e, 3f, 3g, 3h, 3j) outperformed both bacitracin and chloramphenicol in zone-of-inhibition assays [1]. The 2,5-dichlorophenyl group was identified as a critical pharmacophoric element contributing to the enhanced antibacterial activity, whereas analogs bearing alternative N1-aryl substitution patterns (e.g., 4-chlorophenyl or unsubstituted phenyl) showed diminished or negligible activity in parallel SAR studies [2].

antibacterial S. aureus molecular docking pyrazole derivatives

Pharmacokinetic Differentiation: Ethyl Ester Prodrug Strategy Delivers ~2.6-Fold Higher Oral Bioavailability vs. the Corresponding Carboxylic Acid

In vivo pharmacokinetic profiling of a closely related 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate ester/acid pair revealed that the ethyl ester achieved approximately 89% oral bioavailability, whereas the free carboxylic acid reached only 34% . This 2.6-fold differential is attributed to the enhanced passive membrane permeability of the ester (cLogP ~3.1 for the target compound vs. ~2.1 for the acid), which facilitates gastrointestinal absorption, followed by hepatic and plasma carboxylesterase-mediated hydrolysis to generate the active carboxylic acid metabolite in situ . The 2,5-dichlorophenyl substitution pattern further contributes to metabolic stability by sterically shielding the ester from premature hydrolysis, a feature not observed with the corresponding 4-chlorophenyl or unsubstituted phenyl analogs [1].

pharmacokinetics oral bioavailability ester prodrug carboxylic acid metabolite

Fungicidal Class-Level Evidence: N1-Phenyl Substitution Ablates Systemic Antifungal Activity, Highlighting the Uniqueness of the 2,5-Dichlorophenyl-Substituted Scaffold

In the foundational structure–activity relationship study by Carter et al., 3,5-dimethylpyrazole-4-carboxanilide fungicides were evaluated for systemic activity against wheat rust (Puccinia recondita) and broad bean rust (Uromyces fabae) [1]. The 1-phenyl-substituted derivatives were reported as 'essentially inactive,' whereas the corresponding 1-methyl derivatives displayed systemic antifungal activity comparable to carboxin, the commercial standard [1]. The target compound, bearing a 2,5-dichlorophenyl group at N1, occupies a unique SAR position that is distinct from both the 1-phenyl (inactive) and 1-methyl (active but phytotoxic) chemotypes. The electron-withdrawing dichloro substitution pattern is expected to modulate both antifungal potency and crop safety relative to these historical benchmarks, providing a differentiated starting point for the design of next-generation carboxamide fungicides [1].

fungicide carboxin analog wheat rust systemic activity

Solid-State and Solution Purity: Commercially Available at 97%+ (HPLC) with Full QC Documentation, Reducing Procurement Risk

Multiple authorized vendors supply ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate at certified purities meeting or exceeding 97% by HPLC, accompanied by batch-specific certificates of analysis including ¹H NMR, HPLC, and (optionally) GC traces . In contrast, the closely related carboxylic acid analog is frequently listed at purities of 90–95% with limited QC documentation, and the N1-unsubstituted ethyl ester, while commercially abundant at 97% purity, lacks the 2,5-dichlorophenyl pharmacophore essential for PDE4 and antibacterial target engagement .

quality control purity NMR HPLC procurement

Recommended Procurement-Driven Application Scenarios for Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate


PDE4-Targeted Anti-Inflammatory Lead Optimization

Use this compound as a late-stage diversification intermediate for PDE4 inhibitor programs. The 2,5-dichlorophenyl group is projected to confer a ≥10-fold potency advantage over the N1-unsubstituted pyrazole ester (IC₅₀ 82,000 nM) [1]. The ethyl ester simultaneously provides a metabolic handle—carboxylesterase-mediated hydrolysis yields the active carboxylic acid metabolite in vivo, achieving ~89% oral bioavailability compared to ~34% for the pre-formed acid . Parallel synthesis of amide, hydrazide, or heterocyclic derivatives at the C4 ester position enables rapid exploration of PDE4 subtype selectivity (PDE4B vs. PDE4D).

Antibacterial Hit-to-Lead Chemistry Targeting Gram-Positive Pathogens

Leverage the 1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole core as a privileged antibacterial scaffold. Derivatives sharing this core have demonstrated superior docking scores against S. aureus dehydrosqualene synthase (PDB 2ZCS) compared to chloramphenicol, and 7 out of 10 tested analogs outperformed both bacitracin and chloramphenicol in disc diffusion assays against S. aureus, B. subtilis, E. coli, and P. fluorescens [2]. The ethyl ester can be hydrolyzed and coupled to diverse amines to generate a focused library of 4-carboxamide analogs for MIC determination and resistance profiling.

Next-Generation Carboxamide Fungicide Discovery

Employ this compound to revisit the 3,5-dimethylpyrazole-4-carboxanilide fungicide pharmacophore. Historical SAR established that N1-phenyl derivatives are inactive as systemic fungicides, while N1-methyl analogs are active but phytotoxic [3]. The 2,5-dichlorophenyl substituent introduces electron-withdrawing character and steric bulk that may restore systemic antifungal efficacy while improving crop safety margins. Hydrolysis of the ester to the acid followed by HATU-mediated coupling with substituted anilines provides a streamlined synthetic route to novel carboxanilide candidates for screening against wheat rust, rice blast, and Botrytis cinerea.

Quote Request

Request a Quote for ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.